molecular formula C9H5BrFNS B1372673 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole CAS No. 412923-44-5

2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Cat. No. B1372673
M. Wt: 258.11 g/mol
InChI Key: GSCFEPBWOIFTNA-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-fluorophenyl)-1,3-thiazole (BFTh) is a heterocyclic organic compound with a five-membered ring structure composed of one bromine atom, one nitrogen atom, one sulfur atom, and two carbon atoms. It has a molecular formula of C7H4BrFN2S and a molecular weight of 244.04 g/mol. BFTh has several applications in organic synthesis and has been studied for its potential as a drug in various therapeutic areas.

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the synthesis and evaluation of thiazole derivatives, including those similar to 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, for their antimicrobial properties. For instance, Badiger et al. (2013) synthesized sulfide and sulfone derivatives of thiazol-2-amine/acetamide and evaluated their antimicrobial activity against bacteria like E. coli and S. aureus, as well as fungi like A. niger and C. albicans (Badiger et al., 2013). Similarly, Uwabagira et al. (2018) investigated the antibacterial activity of a related compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, against S. aureus and C. violaceum (Uwabagira et al., 2018).

Corrosion Inhibition

Gong et al. (2019) explored the use of halogen-substituted thiazole derivatives, including one structurally similar to 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, as corrosion inhibitors for mild steel in acidic environments. The study demonstrated effective inhibition at varying temperatures (Gong et al., 2019).

Synthesis of Novel Compounds

Research has also been conducted on the synthesis of novel thiazoline derivatives. Saeed et al. (2010) synthesized fluorobenzoylimino-substituted fluorophenyl-1,3-thiazolines, which were evaluated for antibacterial and antifungal activities (Saeed et al., 2010). Lambert et al. (2000) studied phenyl-2-thiazoline fluorophores for aluminum(III) detection, highlighting their potential use in biological applications (Lambert et al., 2000).

Anticancer Potential

Karki et al. (2011) synthesized and evaluated the biological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those with a fluorophenyl group, for their anticancer effects on leukemia cells (Karki et al., 2011).

Fluorescent Sensors

Wang et al. (2016) developed 2-pyridylthiazole derivatives, similar in structure to 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, as ratiometric fluorescent sensors for detecting iron(III), demonstrating their potential in chemical sensing applications (Wang et al., 2016).

properties

IUPAC Name

2-bromo-4-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCFEPBWOIFTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653412
Record name 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

CAS RN

412923-44-5
Record name 2-Bromo-4-(4-fluorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412923-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-fluorophenyl)-2-oxoethyl thiocyanate (3.70 g, 19.0 mmol) in acetic acid (35 ml) was added a 25% hydrogen bromide/acetic acid (35 ml) solution, and the mixture was stirred at 130° C. for 2 hours and at room temperature for 2 hours. Water was poured into the reaction solution, and the mixture was extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was recrystallized from a mixed solvent of ethanol and water to give the desired product (4.50 g, 91.9%) as a solid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91.9%

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